5-(Amino(cyclopropyl)methyl)benzene-1,3-diol
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Overview
Description
5-(Amino(cyclopropyl)methyl)benzene-1,3-diol is an organic compound with the molecular formula C10H13NO2 It features a benzene ring substituted with an amino group, a cyclopropylmethyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(cyclopropyl)methyl)benzene-1,3-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Amino(cyclopropyl)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
5-(Amino(cyclopropyl)methyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Amino(cyclopropyl)methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzene-1,3-diol: Similar structure but with a methyl group instead of the amino and cyclopropylmethyl groups.
2-Methoxyphenol: Contains a methoxy group instead of the amino and cyclopropylmethyl groups.
4-Methoxyphenol: Similar to 2-methoxyphenol but with the methoxy group in a different position.
Uniqueness
5-(Amino(cyclopropyl)methyl)benzene-1,3-diol is unique due to the presence of both an amino group and a cyclopropylmethyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-[amino(cyclopropyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H13NO2/c11-10(6-1-2-6)7-3-8(12)5-9(13)4-7/h3-6,10,12-13H,1-2,11H2 |
InChI Key |
RLADTAZWGSZJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)O)O)N |
Origin of Product |
United States |
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